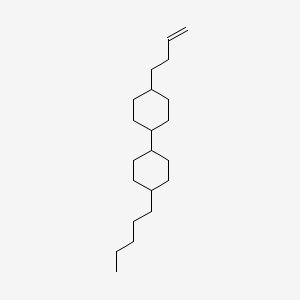
trans,trans-4-But-3-enyl-4''-pentyl-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl: is a chemical compound with the molecular formula C21H38 It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with a suitable halide to form the desired bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may involve large-scale Grignard reactions or other coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, amines, ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to understand the interactions of bicyclic compounds with biological systems. It can serve as a model compound for studying membrane interactions and protein binding.
Medicine: In medicine, derivatives of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may be explored for their potential therapeutic properties. Research may focus on its effects on cellular pathways and its potential as a drug candidate.
Industry: In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl
- trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl
Comparison: Compared to similar compounds, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is unique due to its specific substituents, which influence its chemical reactivity and physical properties. The presence of the butenyl and pentyl groups provides distinct steric and electronic effects, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
203864-69-1 |
|---|---|
Formule moléculaire |
C21H38 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-but-3-enyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C21H38/c1-3-5-7-9-19-12-16-21(17-13-19)20-14-10-18(11-15-20)8-6-4-2/h4,18-21H,2-3,5-17H2,1H3 |
Clé InChI |
DTEWNONTMBAKOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


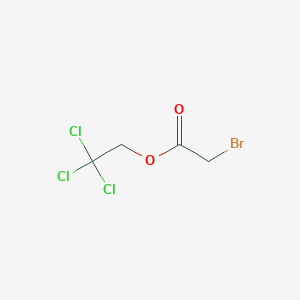
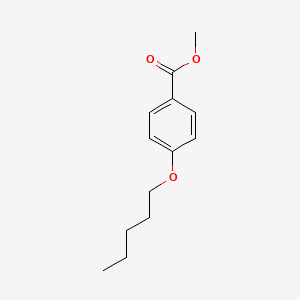
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

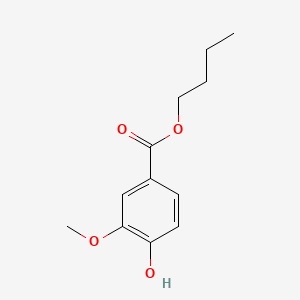
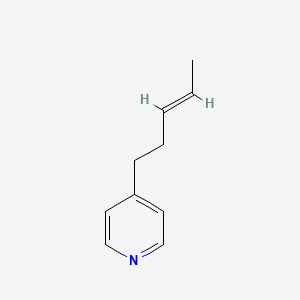
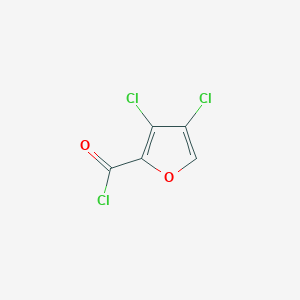
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
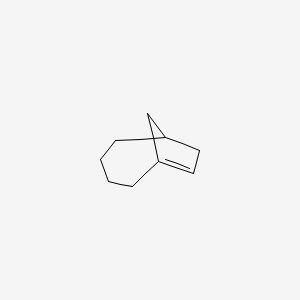
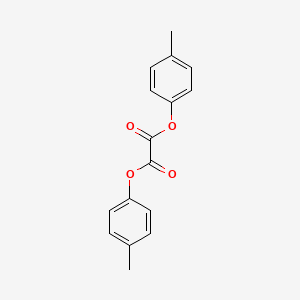

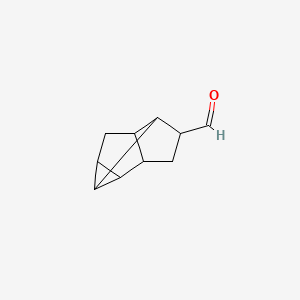
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
